Methyl 3-fluoro-2-iodo-6-methylbenzoate
Overview
Description
Methyl 3-fluoro-2-iodo-6-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-iodo-6-methylbenzoate typically involves the iodination and fluorination of a methylbenzoate precursor. One common method includes the following steps:
Iodination: The starting material, 2-methylbenzoic acid, is first iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 2-position.
Fluorination: The iodinated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydrobenzoates or alcohol derivatives.
Scientific Research Applications
Methyl 3-fluoro-2-iodo-6-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled tracer in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-iodo-6-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-6-iodo-2-methylbenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Methyl 2-fluoro-3-iodo-6-methylbenzoate:
Uniqueness
Methyl 3-fluoro-2-iodo-6-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 3-fluoro-2-iodo-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUHJFLNWZMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212573 | |
Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-97-9 | |
Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262417-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-fluoro-2-iodo-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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